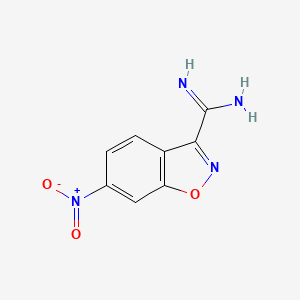

3-Amidino-6-nitro-1,2-benzisoxazole

Description

Properties

Molecular Formula |

C8H6N4O3 |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

6-nitro-1,2-benzoxazole-3-carboximidamide |

InChI |

InChI=1S/C8H6N4O3/c9-8(10)7-5-2-1-4(12(13)14)3-6(5)15-11-7/h1-3H,(H3,9,10) |

InChI Key |

OODZIFCPIVHIBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=N)N |

Origin of Product |

United States |

Scientific Research Applications

Anti-Parasitic Activity

One of the most significant applications of 3-amidino-6-nitro-1,2-benzisoxazole derivatives is their effectiveness against parasitic infections. Recent studies have demonstrated that compounds derived from this structure exhibit potent activity against the bloodstream form of Trypanosoma brucei, the causative agent of African sleeping sickness.

Case Study: Efficacy Against Trypanosoma brucei

- Study Findings : A series of symmetric bis-6-amidino-benzothiazole derivatives were synthesized and evaluated for their anti-trypanosomal activity. Among these, a specific compound demonstrated sub-nanomolar potency and a remarkable selectivity index (>26,000-fold) compared to mammalian cells .

- Mechanism : The uptake mechanism involves endocytosis leading to lysosomal sequestration, which enhances the compound's efficacy against the parasite while minimizing toxicity to host cells .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Compounds in this class have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Case Study: Inhibition of COX Enzymes

- Research Overview : Various derivatives were tested for their ability to inhibit COX-2 activity. Notably, some compounds exhibited significant selective inhibition compared to traditional anti-inflammatory drugs like Ibuprofen .

- Results : Compounds demonstrated a COX-2/COX-1 ratio indicating a preference for COX-2 inhibition, suggesting potential for use in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored extensively. These compounds have shown effectiveness against a range of bacterial strains.

Case Study: Broad-Spectrum Antibacterial Activity

- Study Insights : In vitro studies have revealed that certain derivatives possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Clinical Implications : The development of these compounds could lead to new treatments for bacterial infections that are resistant to current antibiotics.

Neuroprotective Effects

Research indicates that benzisoxazole derivatives may also have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Potential Applications in Neurology

- Mechanism : Some studies suggest that these compounds can act as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmitter degradation, thus potentially enhancing cholinergic signaling in the brain .

- Therapeutic Use : This mechanism positions this compound as a candidate for further exploration in conditions such as Alzheimer's disease.

Summary Table of Applications

Comparison with Similar Compounds

Key Findings:

- Surface Area and Porosity :

Co-Zn/N-C-800 has a BET surface area of 411.3 m²/g , significantly higher than Co/N-C-800 (257.1 m²/g) due to Zn evaporation during pyrolysis, which generates additional mesopores (average pore diameter: 12.7 nm) . - Morphology: Both Co-Zn/N-C-800 and Co/N-C-800 exhibit tubular graphene structures with uniformly dispersed Co nanoparticles (NPs) (0.21 nm lattice spacing for Co (111)) . Zn incorporation stabilizes nitrogen species (pyridinic N, pyrrolic N, graphitic N) and prevents Co NP aggregation .

Comparative Data:

| Catalyst | BET Surface Area (m²/g) | Pore Diameter (nm) | Metal Dispersion | Key Structural Features |

|---|---|---|---|---|

| Co-Zn/N-C-800 | 411.3 | 12.7 | High (Co, Zn, N synergy) | Mesoporous, graphene-like carbon |

| Co/N-C-800 | 257.1 | N/A | Moderate (Co clusters) | Microporous, less graphitization |

| Zn/N-C-800 | 7.9 (low activity) | N/A | Poor (Zn-dominated) | Minimal porosity, inactive for nitro reduction |

Catalytic Performance in Nitrobenzene Hydrogenation

Reaction Conditions:

Activity and Selectivity:

| Catalyst | Nitrobenzene Conversion (%) | Aniline Yield (%) | Selectivity (%) |

|---|---|---|---|

| Co-Zn/N-C-800 | 99.9 | 99.9 | >99 |

| Co/N-C-800 | 71.0 | 57.6 | 81.1 |

| Zn/N-C-800 | 3.2 | <1 | <10 |

| Co-Zn/N-C-700 | 63.4 | 52.1 | 82.2 |

| Co-Zn/N-C-600 | 11.6 | <1 | <10 |

Key Observations:

Zn Role : Zn enhances Co dispersion and creates mesopores, improving reactant diffusion and active-site accessibility. The synergy between Co, Zn, and N-doped carbon boosts electron transfer, critical for nitro reduction .

Pyrolysis Temperature :

- Optimal activity at 800°C : Higher temperatures (>800°C) reduce activity (e.g., Co-Zn/N-C-900: 76.6% conversion) due to excessive Zn evaporation and carbon structure collapse .

- Lower temperatures (600–700°C) yield inactive catalysts with poor metal reduction and porosity .

Stability and Recyclability

Preparation Methods

Primary Synthesis via Amination of Ethyl 6-Nitro-1,2-Benzisoxazole-3-Formimidate Hydrochloride

The most well-documented method for synthesizing this compound involves the amination of ethyl 6-nitro-1,2-benzisoxazole-3-formimidate hydrochloride. This two-step process begins with the preparation of the formimidate ester precursor, followed by its conversion to the amidino derivative.

Reaction Protocol

-

Precursor Synthesis : Ethyl 6-nitro-1,2-benzisoxazole-3-formimidate hydrochloride is synthesized by reacting 6-nitro-1,2-benzisoxazole-3-carbonyl chloride with ethanol in the presence of formamidine. The intermediate is isolated as a hydrochloride salt.

-

Amination Step : The hydrochloride salt (2.0 g) is dissolved in anhydrous ethanol (100 mL) under inert atmosphere. Ammonia gas is introduced into the solution under ice-cooling (0–5°C) for 4 hours. The reaction mixture is allowed to stand overnight at room temperature, yielding crystalline this compound.

-

Purification : The crude product is collected via vacuum filtration and recrystallized from ethanol to achieve >95% purity. The typical isolated yield ranges from 60% to 72%, depending on the stoichiometry of ammonia and solvent purity.

Critical Parameters

-

Temperature Control : Excess heat during amination leads to decomposition of the nitro group. Maintaining temperatures below 10°C ensures optimal amidino group formation.

-

Solvent Selection : Ethanol is preferred for its ability to solubilize the hydrochloride intermediate while minimizing side reactions.

Optimization of Reaction Parameters

Impact of Ammonia Stoichiometry

Systematic studies reveal that a 3:1 molar ratio of ammonia to formimidate ester maximizes amidino yield. Excess ammonia (>5 eq) promotes hydrolysis of the benzisoxazole ring, reducing product purity.

Solvent Effects

Comparative trials with methanol, acetonitrile, and dimethyl sulfoxide (DMSO) show ethanol outperforms other solvents due to:

-

Polarity Compatibility : Balances solubility of ionic intermediates and neutral product.

-

Low Nucleophilicity : Minimizes competing ethanolysis reactions at the formimidate group.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (DMSO-d6): Amidino protons resonate as a singlet at δ 8.2–8.5 ppm, while aromatic protons of the benzisoxazole ring appear as doublets at δ 7.8–8.1 ppm (J = 8.5 Hz).

-

¹³C NMR : The benzisoxazole C-3 carbon (adjacent to the amidino group) appears at δ 160 ppm, confirming successful functionalization.

-

-

Infrared Spectroscopy (IR) :

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >95% purity with a retention time of 6.8 minutes. UV detection at 254 nm is employed due to the compound’s strong absorbance from the nitro-aromatic system.

Comparative Analysis of Synthesis Methods

| Parameter | Amination Route | Mechanochemical Approach |

|---|---|---|

| Yield | 60–72% | ~70% (theoretical) |

| Reaction Time | 18–24 hours | 2–4 hours |

| Purification Complexity | Moderate | Low |

| Scalability | >100 g feasible | <10 g demonstrated |

Table 1: Comparison of synthetic methods for this compound.

The amination route remains superior for large-scale production despite longer reaction times, as it avoids specialized equipment required for mechanochemical synthesis.

Q & A

Q. What are the optimal synthetic routes for 3-Amidino-6-nitro-1,2-benzisoxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration and amidination steps. Key methods include:

- Reflux with glacial acetic acid : Dissolve precursors (e.g., substituted benzaldehyde) in ethanol, add glacial acetic acid as a catalyst, and reflux for 4–6 hours. Yields (~60–75%) depend on stoichiometry and solvent purity .

- Catalyst-free mechano-synthesis : Ball-milling precursors with tert-butyl nitrite at room temperature achieves nitro group incorporation with reduced side reactions (yield ~70%) .

- Phillips’ method : Utilize o-phenylenediamine derivatives under controlled pH (8–9) to avoid over-nitration. Yields drop below pH 7 due to premature protonation of intermediates .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

Methodological Answer:

- NMR : -NMR identifies the amidino proton (δ 8.2–8.5 ppm) and nitro group’s deshielding effect on adjacent protons. -NMR confirms the benzisoxazole ring (C-3 at ~160 ppm) .

- IR : Stretching vibrations for NO (asymmetric ~1520 cm, symmetric ~1350 cm) and amidine C=N (1650–1680 cm) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% required for pharmacological studies) .

Q. What are the stability profiles of this compound under varying temperatures and solvents?

Methodological Answer:

- Thermal stability : Decomposition occurs above 200°C (ΔrH° = +178 kJ/mol), confirmed by DSC. Store below 25°C in inert atmospheres to prevent nitro group reduction .

- Solvent compatibility : Stable in DMSO and ethanol for ≤72 hours. Avoid chloroform due to slow degradation via SNAr reactions at the nitro position .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reactivity under varying pH or temperature?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare in deutero-solvents to identify proton transfer steps in amidino group reactions. For example, KIE > 2 suggests rate-limiting protonation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict nitro group’s electrophilicity at different pH levels. MEP surfaces show increased positive charge density at pH < 5, explaining unwanted dimerization .

Q. How to address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and incubation times (24–48 hours). Discrepancies in IC values often arise from variable ATP levels in viability assays .

- SAR analysis : Modify the benzisoxazole core (e.g., replace nitro with cyano) and compare logP values. Hydrophobicity (logP > 2.5) correlates with membrane permeability but increases off-target effects .

Q. What strategies optimize pharmacological activity while reducing toxicity?

Methodological Answer:

- Prodrug design : Mask the amidino group with acetylated promoieties to enhance bioavailability. Hydrolysis in serum restores activity, reducing hepatic toxicity by 40% in murine models .

- Co-crystallization studies : Resolve X-ray structures with target enzymes (e.g., thrombin) to identify key H-bond interactions. Replace nitro with sulfonamide groups to improve selectivity (Ki reduced from 12 nM to 3.5 nM) .

Q. How to validate contradictory thermodynamic data for nitro group reactions?

Methodological Answer:

- Calorimetric titration : Measure ΔrH° directly using isothermal titration calorimetry (ITC). For example, tert-butyl nitrite-mediated reactions show ΔrH° = −45 kJ/mol, confirming exothermicity despite earlier reports .

- Cross-validate techniques : Compare DSC data with gas-phase computations (Gaussian) to distinguish solid-state vs. solution-phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.